molecular formula C14H15F2NO B12080986 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B12080986
M. Wt: 251.27 g/mol
InChI Key: LWAKJDSKWCXZTB-UHFFFAOYSA-N
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Description

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a difluoropiperidine moiety attached to a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a nucleophilic substitution reaction where a suitable precursor, such as 4,4-difluorobutyronitrile, undergoes cyclization.

    Attachment to the Indenone Core: The difluoropiperidine is then attached to the indenone core via a condensation reaction. This step often requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbon-nitrogen bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in sequential steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoropiperidine moiety can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Chemistry: Incorporation into polymers to modify their physical and chemical properties.

    Agrochemicals: Potential use in the synthesis of novel agrochemical agents.

Mechanism of Action

The mechanism by which 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: Shares the difluoropiperidine moiety but lacks the indenone core.

    2,3-Dihydro-1H-inden-1-one: Contains the indenone core but lacks the difluoropiperidine moiety.

Uniqueness

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the difluoropiperidine and indenone structures, which imparts distinct chemical and biological properties. This dual functionality can lead to enhanced reactivity and specificity in various applications compared to its individual components.

Biological Activity

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological and oncological applications. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15F2NO, with a molecular weight of 251.27 g/mol. The compound features a difluoropiperidine moiety which enhances its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB) .

Research indicates that this compound may act as a protein kinase inhibitor , targeting specific pathways involved in cancer progression and neurodegenerative diseases. Its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) is particularly noteworthy as it plays a critical role in angiogenesis associated with tumors . Additionally, it has shown potential as a FYN kinase inhibitor, which is implicated in senile dementia and other neurodegenerative disorders .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
SKOV310.5VEGFR2 inhibition
PC-98.3Combination with EGFR inhibitors
A549 (Lung)12.0Induction of apoptosis

These results indicate that the compound effectively reduces cell viability and induces apoptosis in various cancer models .

In Vivo Studies

In animal models, the administration of this compound has shown promising results:

  • Tumor Growth Inhibition : In xenograft models of glioblastoma, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Neuroprotective Effects : In models of Alzheimer's disease, the compound exhibited neuroprotective effects by reducing neuroinflammation and improving cognitive function .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Glioblastoma : A study involving mice with glioblastoma showed that administration of the compound significantly inhibited tumor growth and prolonged survival rates compared to untreated controls.
  • Case Study on Alzheimer's Disease : In a model simulating Alzheimer's pathology, treatment with the compound led to improved memory performance and reduced amyloid plaque formation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

ParameterValue
BioavailabilityHigh
Half-life6 hours
Volume of distribution0.5 L/kg

These properties support its potential for oral bioavailability and effective CNS penetration .

Properties

Molecular Formula

C14H15F2NO

Molecular Weight

251.27 g/mol

IUPAC Name

5-(4,4-difluoropiperidin-1-yl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C14H15F2NO/c15-14(16)5-7-17(8-6-14)11-2-3-12-10(9-11)1-4-13(12)18/h2-3,9H,1,4-8H2

InChI Key

LWAKJDSKWCXZTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N3CCC(CC3)(F)F

Origin of Product

United States

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